molecular formula C7H16ClNO B1318340 4-(Methoxymethyl)piperidine Hydrochloride CAS No. 916317-00-5

4-(Methoxymethyl)piperidine Hydrochloride

Cat. No.: B1318340
CAS No.: 916317-00-5
M. Wt: 165.66 g/mol
InChI Key: FLRDPZJPRQWKLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidine Hydrochloride typically involves the reaction of piperidine with formaldehyde and methanol, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is produced under strict regulatory guidelines to meet safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of piperidine .

Scientific Research Applications

4-(Methoxymethyl)piperidine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 4-(Methoxymethyl)piperidine but without the methoxymethyl group.

    4-Methylpiperidine: Similar structure with a methyl group instead of a methoxymethyl group.

    N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.

Uniqueness: 4-(Methoxymethyl)piperidine Hydrochloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other piperidine derivatives may not be suitable .

Properties

IUPAC Name

4-(methoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRDPZJPRQWKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589399
Record name 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916317-00-5
Record name 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4M hydrogen chloride in 1,4-dioxane (807 μL, 3.23 mmol) was added to tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (Intermediate 176, 74 mg, 0.323 mmol) and the mixture was stirred at room temperature for 18 h before being evaporated to dryness to provide the title compound (47.7 mg, 89%). Method B HPLC-MS: MH+ requires m/z=130 Found: m/z=130, Rt=0.24 min.
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807 μL
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74 mg
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Yield
89%

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